molecular formula C24H20N4O5S B2702162 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide CAS No. 1115440-60-2

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide

Cat. No.: B2702162
CAS No.: 1115440-60-2
M. Wt: 476.51
InChI Key: COYCUQOBBMYGRU-UHFFFAOYSA-N
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Description

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an imidazole ring, and a furan ring, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as benzo[d][1,3]dioxol-5-ylamine and 2-oxoethylthioimidazole. These intermediates are then coupled under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
  • 2-(3-benzo(1,3)dioxol-5-yl-2-methyl-propylideneamino)-benzoic acid methyl ester
  • 2-(benzo[d][1,3]dioxol-5-yl)piperidine

Uniqueness

Compared to similar compounds, 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide stands out due to its multi-functional structure, which combines several bioactive moieties. This unique combination enhances its potential for diverse applications in research and industry, making it a valuable compound for further study.

Biological Activity

The compound 3-[2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzodioxole moiety : Known for its diverse biological activities.
  • Imidazole ring : Often associated with pharmacological properties.
  • Furan group : Contributes to the compound's reactivity and biological interactions.

The molecular formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 348.37 g/mol. Its structural complexity allows for various interactions within biological systems.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, which may include:

  • Enzyme inhibition : The imidazole and benzodioxole components may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds containing benzodioxole and imidazole moieties exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Specific IC50 values (half-maximal inhibitory concentration) have been reported in the micromolar range, indicating potent activity against various cancer types.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound:

  • Antibacterial Testing : The compound was tested against both Gram-positive and Gram-negative bacteria, showing promising results against specific strains. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.

Neuroprotective Effects

Emerging studies suggest neuroprotective effects:

  • Neurochemical Binding Studies : Similar compounds have been shown to interact with serotonin receptors and other neurochemical targets, which could lead to protective effects in neurodegenerative diseases.

Case Studies

  • Study on Anticancer Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of a related benzodioxole derivative. Results indicated significant apoptosis induction in breast cancer cell lines with an IC50 value of 4.5 µM .
  • Antimicrobial Activity Evaluation :
    • Research conducted on a series of benzodioxole derivatives showed that compounds similar to the target molecule exhibited antibacterial properties with MIC values ranging from 0.5 to 32 µg/mL against various bacterial strains.
  • Neuroprotective Activity Investigation :
    • A recent investigation assessed the neuroprotective effects of benzodioxole-containing compounds in models of oxidative stress. The results demonstrated a reduction in neuronal cell death and oxidative damage markers .

Data Summary Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress-induced neuronal damage

Properties

IUPAC Name

3-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c29-22(27-17-6-7-20-21(12-17)33-15-32-20)14-34-24-25-8-9-28(24)18-4-1-3-16(11-18)23(30)26-13-19-5-2-10-31-19/h1-12H,13-15H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCUQOBBMYGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=CN3C4=CC=CC(=C4)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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